Benzothioxanthene dicarboxylic anhydride
Overview
Description
Benzothioxanthene dicarboxylic anhydride is a heterocyclic compound that belongs to the class of thioxanthene derivatives This compound is characterized by its unique structure, which includes a thioxanthene core fused with a benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothioxanthene dicarboxylic anhydride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H,3H-thioxantheno[2,1,9-def]isochromene-1,3-dione with suitable amines. For example, the reaction of 1H,3H-thioxantheno[2,1,9-def]isochromene-1,3-dione with 3-aminopentane in the presence of imidazole at 100°C for five hours yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzothioxanthene dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzothioxanthene dicarboxylic anhydride has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials due to its conjugated system and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Material Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Benzothioxanthene dicarboxylic anhydride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione: This compound shares a similar thioxanthene core but differs in the fused ring structure.
2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione: Another derivative with a long alkyl chain, used in material science.
Uniqueness
Benzothioxanthene dicarboxylic anhydride is unique due to its specific fusion of the thioxanthene and benzopyran rings, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.
Properties
IUPAC Name |
14-oxa-8-thiapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8O3S/c19-17-11-6-5-10-9-3-1-2-4-13(9)22-14-8-7-12(18(20)21-17)15(11)16(10)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJAUMBAFBAMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)OC5=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065710 | |
Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14121-49-4 | |
Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14121-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H,3H-Thioxantheno(2,1,9-def)-2-benzopyran-1,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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